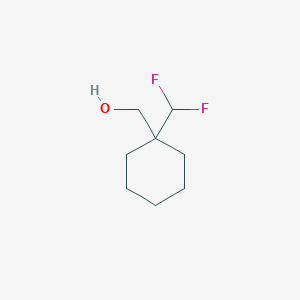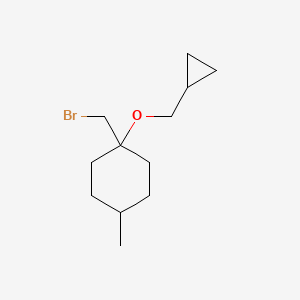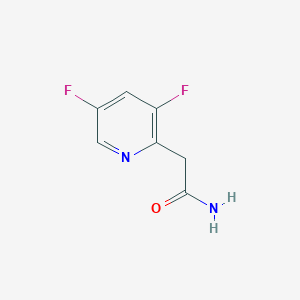![molecular formula C8H8F2 B13624571 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,2-difluorobicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure and the presence of both ethynyl and difluoro groups
Méthodes De Préparation
The synthesis of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Cyclization Reactions: Formation of the bicyclic core structure.
Fluorination: Introduction of the difluoro groups.
Ethynylation: Addition of the ethynyl group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise timing to achieve the desired product.
Analyse Des Réactions Chimiques
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1-Ethynyl-2,2-difluorocyclohexane: Similar structure but lacks the bicyclic core.
2,2-Difluorobicyclo[3.1.0]hexane: Lacks the ethynyl group.
1-Ethynylbicyclo[3.1.0]hexane: Lacks the difluoro groups.
The uniqueness of 1-ethynyl-2,2-difluorobicyclo[31
Propriétés
Formule moléculaire |
C8H8F2 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H8F2/c1-2-7-5-6(7)3-4-8(7,9)10/h1,6H,3-5H2 |
Clé InChI |
OHASVELILKIYSR-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CC1CCC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


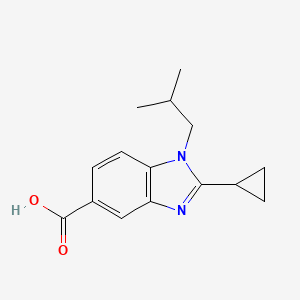
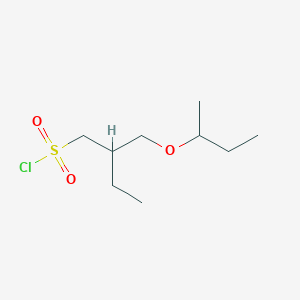
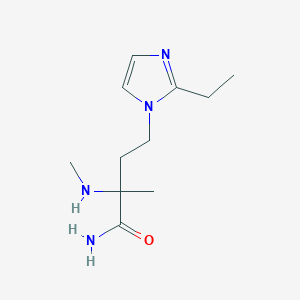
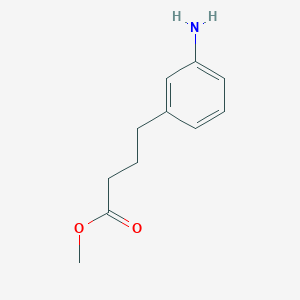
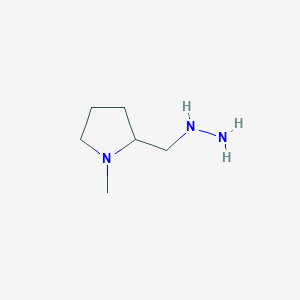


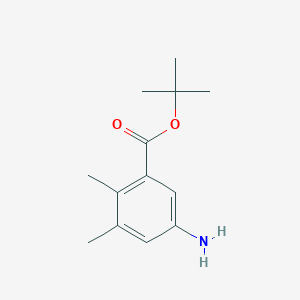
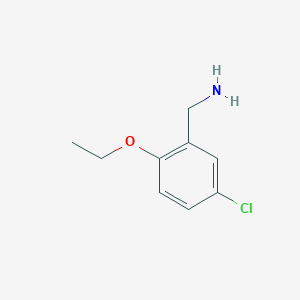
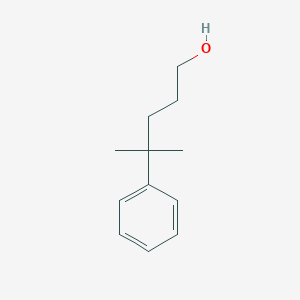
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
